![molecular formula C12H12N2O6 B1421039 1-[2-(Methoxycarbonyl)-4-nitrophenyl]-3-azetanecarboxylic acid CAS No. 1234873-83-6](/img/structure/B1421039.png)

1-[2-(Methoxycarbonyl)-4-nitrophenyl]-3-azetanecarboxylic acid

Vue d'ensemble

Description

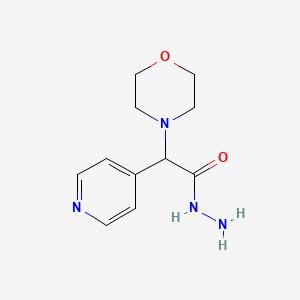

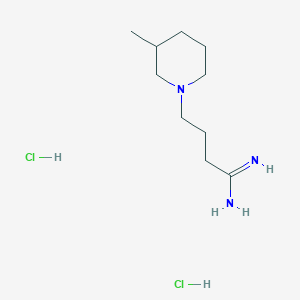

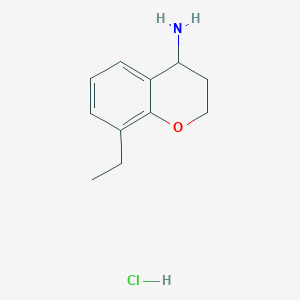

The compound “1-[2-(Methoxycarbonyl)-4-nitrophenyl]-3-azetanecarboxylic acid” is a complex organic molecule. It contains an azetane ring, which is a four-membered cyclic structure. Attached to this ring is a carboxylic acid group (-COOH), which is a common functional group in organic chemistry. The molecule also contains a methoxycarbonyl group (-COOCH3) and a nitrophenyl group (a benzene ring with a nitro group, -NO2, attached), both of which are attached to the azetane ring .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the azetane ring, carboxylic acid group, methoxycarbonyl group, and nitrophenyl group would all contribute to the overall structure .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the carboxylic acid group could participate in acid-base reactions, and the nitro group could be involved in redox reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the carboxylic acid and nitro groups could make the compound soluble in polar solvents .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Synthesis Techniques : Modified synthetic procedures for related compounds like 2,6-Dimethyl-4-(3-nitrophenyl)-5-methoxycarbonyl-1,4-dihydropyridine-3-carboxylic acid have been explored, emphasizing the role of phase transfer catalysis and the influence of catalyst amount, reaction time, and solvent on yield Li Ruo-qi, 2008.

Electrochemical Behavior : Studies have investigated the electrochemical behavior of similar compounds in various mediums, demonstrating how the reduction and oxidation processes can lead to different chemical structures and properties J. David et al., 1995.

Radical Arylation : Research on the radical arylation of benzene using derivatives of methoxy- and nitrophenyl compounds has been conducted, revealing methods for forming complex structures like carbazomycin B D. Crich and Sochanchingwung Rumthao, 2004.

Cyclization Studies : The cyclization of ortho-substituted nitroaryl azides, which can lead to mixtures of methoxycarbonylthienofurazan oxides, has been examined to understand the kinetics and thermodynamics of such conversions R. Noto et al., 1989.

Applications in Medicine and Biochemistry

Spin Label Reagents : The synthesis of potentially useful cross-linking spin label reagents using methoxycarbonyl and nitrophenyl derivatives has been studied, indicating applications in biochemical research K. Hideg et al., 1988.

Antibacterial Activity : Research into the antibacterial properties of 2-[(methoxycarbonyl)methylene]cephalosporins suggests potential applications in developing new antibiotics C. U. Kim et al., 1984.

Advanced Materials and Analytical Chemistry

Carbon Powder Functionalization : Studies on the functionalization of carbon powder with 2-methoxy-4-nitrophenyl groups have been conducted, providing insights into methodologies for modifying the surface of carbon particles, which could have implications in material science Malingappa Pandurangappa and T. Ramakrishnappa, 2006.

Diol Recognition : The ability of certain boronic acids, including 3-methoxycarbonyl-5-nitrophenyl boronic acid, to bind to diols has been explored, suggesting applications in carbohydrate recognition and analytical chemistry Hormuzd R. Mulla et al., 2004.

Orientations Futures

Propriétés

IUPAC Name |

1-(2-methoxycarbonyl-4-nitrophenyl)azetidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O6/c1-20-12(17)9-4-8(14(18)19)2-3-10(9)13-5-7(6-13)11(15)16/h2-4,7H,5-6H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGIBJEIJISGYIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])N2CC(C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2-(Methoxycarbonyl)-4-nitrophenyl]-3-azetanecarboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(Chlorosulfonyl)-2,6-dimethylphenoxy]acetic acid](/img/structure/B1420963.png)

![N-(2-Cyanofuro[3,2-b]pyridin-7-yl)pivalamide](/img/structure/B1420976.png)